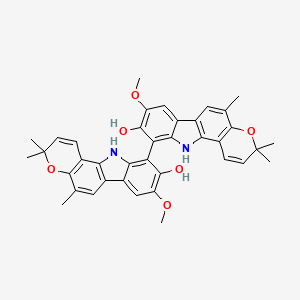
8,8''-Biskoenigine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8’'-Biskoenigine is a carbazole alkaloid derived from the plant Murraya koenigii, commonly known as curry leaves. This compound is known for its distinctive chemical structure and potential pharmacological properties. It has garnered interest in various fields of scientific research due to its bioactive nature and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’'-Biskoenigine involves the use of specific elicitors such as methyl jasmonate and salicylic acid to enhance the accumulation of carbazole alkaloids in Murraya koenigii. The methanolic extracts of the treated samples are subjected to UPLC-ESI-QTRAP LC-MS/MS analysis for the separation and quantification of the compound .
Industrial Production Methods: Large-scale production of 8,8’'-Biskoenigine can be achieved by optimizing the concentration and exposure time of elicitors like methyl jasmonate and salicylic acid. This method has shown significant enhancement in the yield of the compound, making it feasible for industrial applications .
化学反应分析
Types of Reactions: 8,8’'-Biskoenigine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced pharmacological properties, such as increased anti-inflammatory and anticancer activities.
科学研究应用
8,8’'-Biskoenigine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It has potential therapeutic applications in treating diseases like cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals
作用机制
The mechanism of action of 8,8’'-Biskoenigine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound’s ability to inhibit key signaling pathways makes it a promising candidate for therapeutic applications .
相似化合物的比较
Mahanine: Another carbazole alkaloid with similar bioactive properties.
Koenigine: Known for its anti-inflammatory and antimicrobial activities.
Koenimbidine: Exhibits significant antioxidant properties.
Uniqueness: 8,8’'-Biskoenigine stands out due to its unique chemical structure and higher potency in various pharmacological activities. Its ability to modulate multiple biological pathways makes it a versatile compound for research and therapeutic applications .
属性
分子式 |
C38H36N2O6 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC 名称 |
10-(9-hydroxy-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-10-yl)-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol |
InChI |
InChI=1S/C38H36N2O6/c1-17-13-21-23-15-25(43-7)33(41)27(31(23)39-29(21)19-9-11-37(3,4)45-35(17)19)28-32-24(16-26(44-8)34(28)42)22-14-18(2)36-20(30(22)40-32)10-12-38(5,6)46-36/h9-16,39-42H,1-8H3 |
InChI 键 |
DQRAEENKHHFBHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C(C(=C(C=C24)OC)O)C5=C6C(=CC(=C5O)OC)C7=C(N6)C8=C(C(=C7)C)OC(C=C8)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



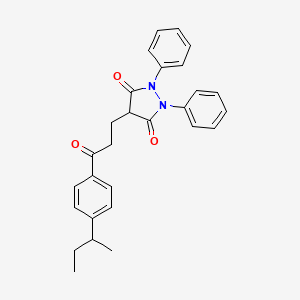

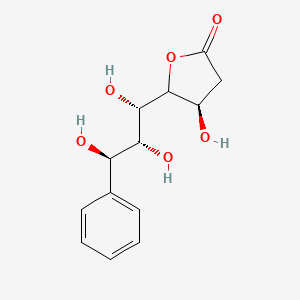
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
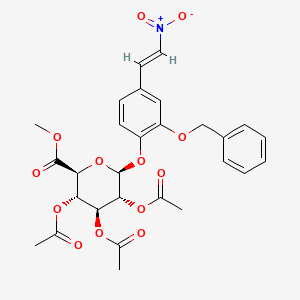
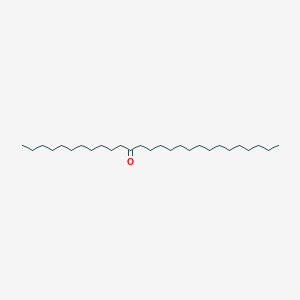
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
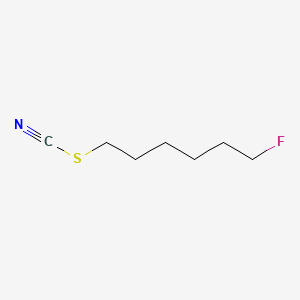

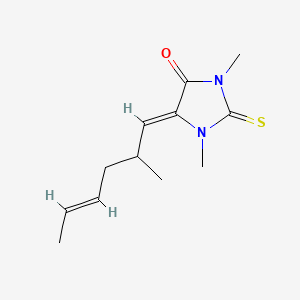
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)

